1-Methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]urea
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Overview
Description
1-Methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]urea is a complex organic compound characterized by its unique structure, which includes a urea group attached to a sugar moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]urea typically involves the reaction of a suitable sugar derivative with a methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Protection of Hydroxyl Groups: The hydroxyl groups of the sugar moiety are protected using suitable protecting groups to prevent unwanted side reactions.
Reaction with Methyl Isocyanate: The protected sugar derivative is then reacted with methyl isocyanate under anhydrous conditions.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The urea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]urea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biological processes and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism by which 1-Methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]urea exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-Methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyran-4-one: A glycoside with similar structural features.
Mangiferin: A bioactive xanthone with diverse pharmacological properties.
[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 4,6-dihydroxy-7,12,16-trimethyl-15-(4,5,6-trihydroxy-6-methylheptan-2-yl)pentacyclo[9.7.0.01,3.03,8.012,16]octadecane-7-carboxylate: Another complex compound with a similar sugar moiety.
Uniqueness: 1-Methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]urea is unique due to its specific combination of a urea group and a sugar moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
1-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O6/c1-9-8(15)10-7-6(14)5(13)4(12)3(2-11)16-7/h3-7,11-14H,2H2,1H3,(H2,9,10,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPQIDCTNTZZOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1C(C(C(C(O1)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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